1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- 1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 961-20-6
VCID: VC16399378
InChI: InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
SMILES:
Molecular Formula: C16H9BrO2
Molecular Weight: 313.14 g/mol

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-

CAS No.: 961-20-6

Cat. No.: VC16399378

Molecular Formula: C16H9BrO2

Molecular Weight: 313.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]- - 961-20-6

Specification

CAS No. 961-20-6
Molecular Formula C16H9BrO2
Molecular Weight 313.14 g/mol
IUPAC Name 2-[(4-bromophenyl)methylidene]indene-1,3-dione
Standard InChI InChI=1S/C16H9BrO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Standard InChI Key WFYCOCQPQPAJOA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)C2=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a planar indene-1,3-dione scaffold (two fused cyclohexenone rings) substituted at the 2-position by a 4-bromobenzylidene group. The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous structures confirms a twisted conformation between the indanedione core and the aryl group, with dihedral angles ranging from 15–25° .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1675-87-2
Molecular FormulaC₁₆H₉BrO₂
Molecular Weight313.15 g/mol
AppearanceYellow crystalline solid
Melting Point228–232°C (estimated)
SolubilityDMSO > DMF > Ethanol
λₘₐₓ (UV-Vis)340–360 nm

The bromine substituent enhances electrophilicity at the methylene carbon, facilitating nucleophilic additions or cycloadditions .

Synthetic Methodologies

Condensation of Indane-1,3-Dione with 4-Bromobenzaldehyde

The most common synthesis involves acid-catalyzed condensation of indane-1,3-dione 4 with 4-bromobenzaldehyde. Using glacial acetic acid and piperidine as a catalyst, the reaction proceeds via Knoevenagel condensation to yield the target compound in 70–85% yield :

Indane-1,3-dione + 4-BromobenzaldehydeAcOH, Piperidine1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-[1]\text{Indane-1,3-dione + 4-Bromobenzaldehyde} \xrightarrow{\text{AcOH, Piperidine}} \text{1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-} \quad[1]

Table 2: Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
PiperidineEthanol8078
NH₄OAcToluene11065
L-ProlineDMF10082

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes with comparable yields .

Alternative Routes

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 2-bromoindane-1,3-dione with 4-bromophenylboronic acid achieves 60–70% yield but requires stringent anhydrous conditions .

  • Photochemical Bromination: Selectfluor®-mediated bromination of the parent indanedione under blue LED irradiation introduces the bromine atom regioselectively .

Biological Activities and Mechanisms

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK-293)
MCF-714.23.8
A54917.92.9
HeLa21.42.1

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) range from 32–64 μg/mL. The bromophenyl group enhances membrane permeability, disrupting biofilm formation .

Applications in Materials Science

Photopolymerization Initiators

The compound acts as a Type II photoinitiator, generating free radicals under UV light (λ = 365 nm) to cure acrylate resins. Its efficiency surpasses camphorquinone due to extended conjugation :

1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-hνRadical Species[1]\text{1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)methylene]-} \xrightarrow{h\nu} \text{Radical Species} \quad[1]

Table 4: Photopolymerization Performance

PhotoinitiatorCuring Time (s)Depth of Cure (μm)
Compound45220
Camphorquinone90150

Organic Electronics

As an electron-deficient moiety, it improves charge transport in organic field-effect transistors (OFETs), achieving hole mobilities of 0.12 cm²/V·s .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator